

Physical and chemical properties of Communesin B.

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Compound of Interest		
Compound Name:	Communesin B	
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Communesin B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Communesin B is a complex indole alkaloid first isolated from a strain of Penicillium sp. found on the marine alga Ulva intestinalis.[1] It belongs to a class of structurally intricate natural products that have garnered significant attention from the scientific community due to their potent biological activities. Communesin B has demonstrated notable cytotoxicity against a range of human cancer cell lines, making it a person of interest for further investigation in the field of oncology and drug development. This technical guide provides an in-depth overview of the physical and chemical properties of Communesin B, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activities and potential mechanisms of action.

Physical and Chemical Properties

Communesin B is a structurally complex molecule with a heptacyclic ring system. While a specific melting point has not been reported in the reviewed literature, its other physical and chemical properties are summarized below.



Property	Value	Source(s)
Molecular Formula	C32H36N4O2	[2][3]
Molecular Weight	508.67 g/mol	[3]
Exact Mass	508.2838 Da	[3]
Appearance	Not explicitly reported; likely a solid at room temperature.	
Solubility	Soluble in chloroform, methanol, and ethyl acetate. Quantitative data not available.	Inferred from experimental procedures in[4]
Optical Rotation	$[\alpha]^{23}D = -64 \ (c = 0.46, CHCl_3)$	[4]

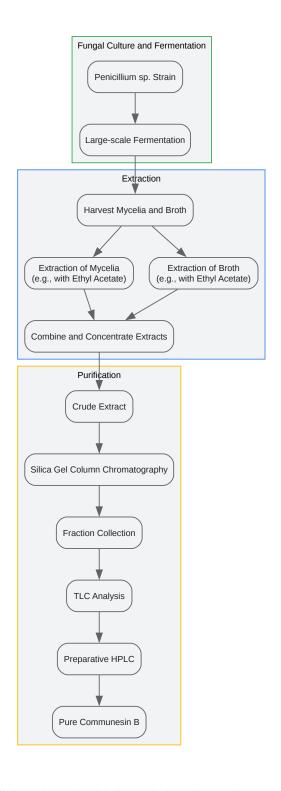
Spectral Data:

- ¹H and ¹³C NMR: Detailed spectral data are available in literature detailing its total synthesis. [4]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) data is consistent with the molecular formula.[4]

Experimental Protocols Isolation of Communesin B from Penicillium sp.

The following is a generalized protocol for the isolation of **Communesin B** based on common laboratory practices for natural product extraction.





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Caption: Workflow for the Isolation of **Communesin B**.

• Fermentation: A pure culture of the Penicillium sp. is inoculated into a suitable liquid medium and incubated under optimal conditions for the production of secondary metabolites.

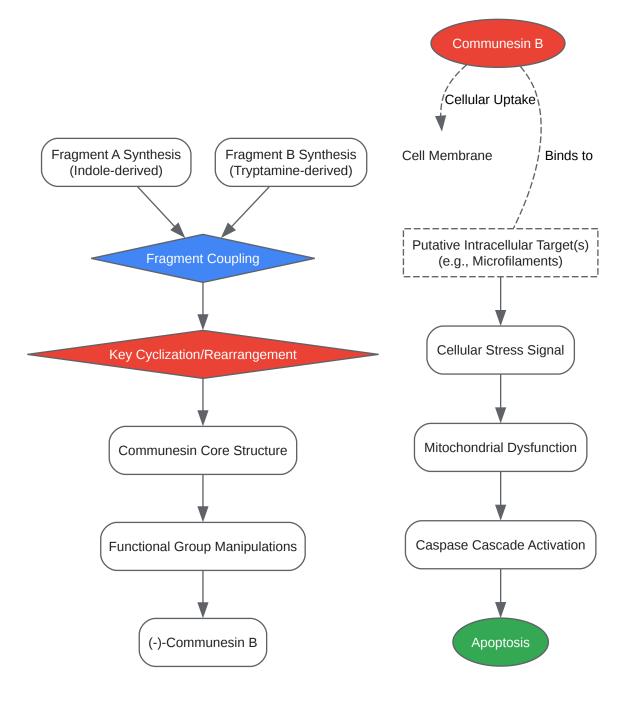


- Extraction: The fungal mycelia and broth are separated. The mycelia are typically extracted with a solvent such as ethyl acetate. The broth is also partitioned against an organic solvent like ethyl acetate to extract the dissolved metabolites.
- Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques. Initial separation is often achieved using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing Communesin B are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

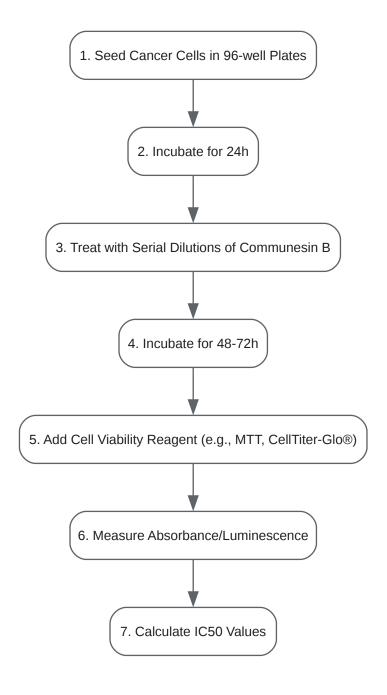
Total Synthesis of (-)-Communesin B

The total synthesis of (-)-**Communesin B** has been achieved and reported in the literature.[4] A key strategy involves a convergent approach, assembling complex fragments to construct the intricate heptacyclic core. The following is a simplified overview of a synthetic approach.









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